

# Atto 465: A Technical Guide to Hydrophilicity and Solubility

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## Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097

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**Atto 465** is a fluorescent label derived from acriflavine, valued in life sciences for its strong absorption, high fluorescence quantum yield, and significant photo-stability.[1][2][3][4] This guide provides a detailed overview of its hydrophilicity and solubility characteristics, crucial for its application in labeling biomolecules such as DNA, RNA, and proteins.[3]

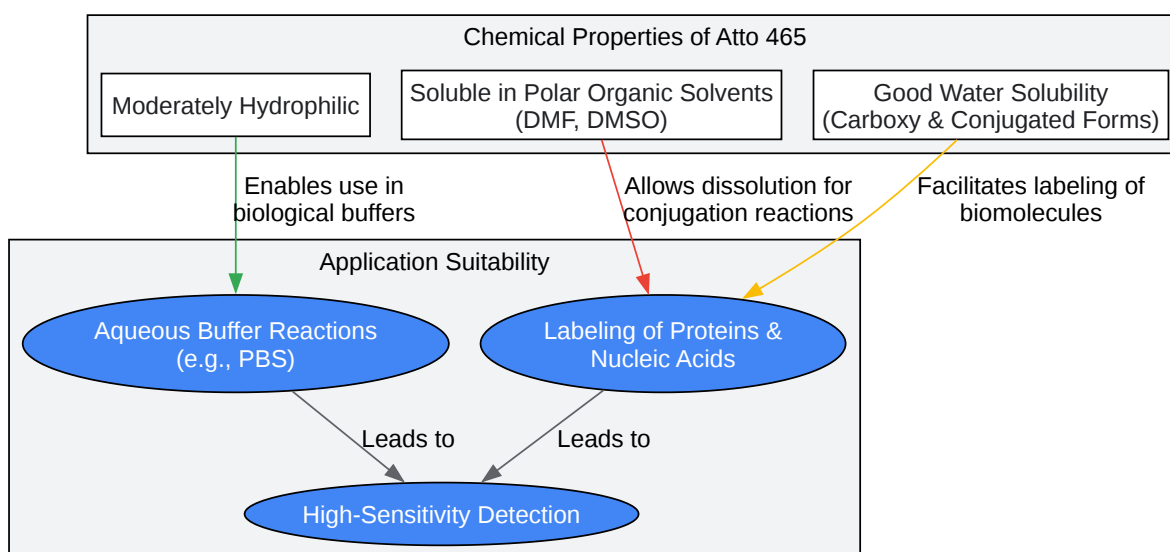
## Hydrophilicity and Solubility Profile

**Atto 465** is generally characterized as a moderately hydrophilic dye. Some sources also describe it as hydrophilic with good water solubility, particularly when conjugated to hydrophilic molecules like streptavidin. Its solubility is highest in polar organic solvents.

### Solubility Characteristics:

- Polar Organic Solvents:** The dye is readily soluble in polar solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile. For labeling reactions, derivatives like **Atto 465** NHS-ester should be dissolved in anhydrous and amine-free DMF or DMSO immediately before use.
- Aqueous Solutions:** The carboxy derivative of **Atto 465** is soluble in aqueous solutions like PBS. ATTO-streptavidin conjugates are also noted to be readily soluble in water. In aqueous solutions, the dye exhibits a notably large Stokes-shift of 55 nm.
- Alcohols:** Methanol is recommended for preparing stock solutions of **Atto 465**-phalloidin conjugates.

The chemical properties of **Atto 465**, particularly its solubility, directly influence its suitability for various biological applications, as outlined in the diagram below.



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Relationship between **Atto 465** properties and applications.

## Quantitative Data Summary

The optical and physical properties of the **Atto 465** carboxy derivative in aqueous solution are summarized below.

Property	Value	Reference
Absorption Maximum ( $\lambda_{abs}$ )	453 nm	
Emission Maximum ( $\lambda_{fl}$ )	506 nm / 509 nm	
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield ( $\eta_{fl}$ )	75%	
Fluorescence Lifetime ( $\tau_{fl}$ )	5.0 ns	
Stokes Shift	55 nm	
Molecular Weight (Carboxy form)	396 g/mol	
Molecular Weight (NHS-ester form)	493 g/mol	

## Experimental Protocols

Precise experimental design is critical for successful conjugation. Below are detailed methodologies for labeling proteins and oligonucleotides with **Atto 465** NHS-ester.

### Protein Labeling with **Atto 465** NHS-ester

This protocol is optimized for labeling proteins with primary amine groups.

#### 1. Preparation of Protein and Dye:

- Dissolve the target protein in a bicarbonate buffer (0.1 M, pH 8.3 is recommended) to a concentration of 2 mg/mL. Protein solutions must be free of amine-containing substances like Tris or glycine.
- Immediately before conjugation, dissolve **Atto 465** NHS-ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL (e.g., 1 mg in 500  $\mu\text{L}$ ).

#### 2. Conjugation Reaction:

- The optimal dye-to-protein molar ratio varies; a 1:1 to 2:1 ratio is a good starting point. For an antibody, this can be achieved by adding approximately 10  $\mu\text{L}$  of the dye solution to 1 mL of the protein solution.
- Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant stirring.

### 3. Purification:

- Separate the labeled protein from unreacted dye using gel permeation chromatography.
- A Sephadex G-25 column (minimum 1 cm diameter and 12 cm length) is recommended.
- Equilibrate and elute the column with a suitable buffer, such as phosphate buffer (pH 7.2). The first fluorescent band to elute is the labeled protein conjugate.

## Oligonucleotide Labeling with Atto 465 NHS-ester

This protocol is for labeling amino-modified oligonucleotides.

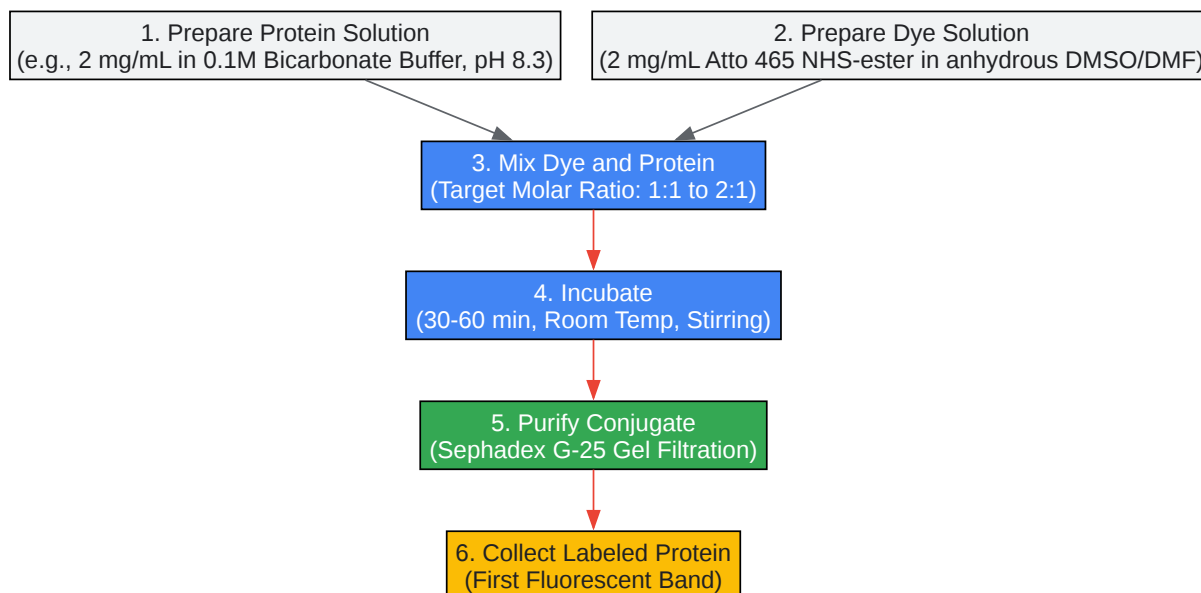
### 1. Preparation of Oligonucleotide and Dye:

- Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).
- Prepare a 5 mg/mL solution of **Atto 465** NHS-ester in anhydrous DMF.

### 2. Conjugation Reaction:

- Add approximately 50  $\mu\text{L}$  of the oligonucleotide solution to 30  $\mu\text{L}$  of the dye solution.
- Incubate at room temperature for 2 hours with shaking.

The general workflow for a typical protein labeling experiment is visualized in the diagram below.



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General workflow for protein labeling with **Atto 465** NHS-ester.

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## References

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